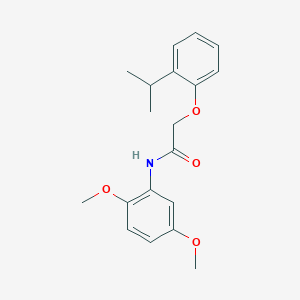

![molecular formula C17H18N2O2S B5537774 methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5537774.png)

methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic aromatic compounds and incorporating various functional groups through reactions like condensation, nitration, and esterification. For instance, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethylhexahydro-1-pyrimidinyl)methyl]-5, 5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl) benzoate was synthesized by reacting formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, showcasing the complexity and versatility of synthetic routes for such compounds (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by X-ray crystallography, revealing intricate details such as molecular conformations, bond lengths, and angles. The structure often shows significant conjugation within certain moieties and a preferred orientation of functional groups, affecting the compound's overall properties and reactivity. For example, the aforementioned compound displayed disorder in a methoxycarbonyl group and a cis orientation of triazene moieties, with hexahydropyrimidine rings adopting a chair conformation (Moser, Bertolasi, & Vaughan, 2005).

Scientific Research Applications

Chemical Synthesis and Material Science

Synthesis of Heterocyclic Compounds

Methyl and phenylmethyl derivatives are employed in the synthesis of heterocyclic systems. For example, compounds have been prepared from acetoacetic esters, serving as reagents for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other structures, showcasing the chemical's utility in synthesizing complex heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).

Liquid Crystal Research

Research into liquid crystalline behaviors of Schiff bases bearing ester linkage as a central core has led to the synthesis of compounds displaying nematic and smectic mesophases. These findings are crucial for the development of advanced materials for electronic displays and other applications, highlighting the importance of ester-functionalized compounds in material science (Al-Obaidy, Tomi, & Abdulqader, 2021).

Pharmacology and Medicinal Chemistry

Anticonvulsant Activity

Analogues related to 4-amino-N-(1-phenylethyl)benzamide have been explored for their anticonvulsant properties. Modifications to the amino group and the phenylethyl component of the molecule can significantly impact anticonvulsant potency, illustrating the compound's potential for the development of new anticonvulsant drugs (Clark & Davenport, 1987).

Antimicrobial Activity

Derivatives synthesized for antimicrobial activity studies, such as those involving methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, demonstrate significant in vitro antimicrobial and antifungal activities. These studies contribute to the discovery of new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).

properties

IUPAC Name |

methyl 4-(2-phenylethylcarbamothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-21-16(20)14-7-9-15(10-8-14)19-17(22)18-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNDIDOQBVAAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)

![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)

![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)

![6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B5537784.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5537787.png)

![(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5537793.png)

![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)